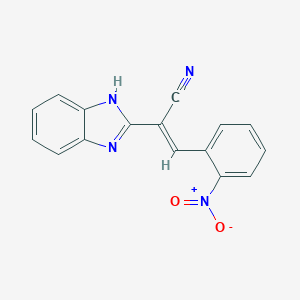
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester, also known as NAM, is a synthetic compound that belongs to the family of naphthoyl fatty acids. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
作用机制
The mechanism of action of 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer compounds. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester. One area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods and improved formulations of this compound could enhance its potential as a therapeutic agent.
In conclusion, this compound is a promising compound that exhibits anti-inflammatory and anti-cancer properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel therapies for inflammatory diseases and cancer.
合成方法
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester can be synthesized through a multi-step process involving the condensation of 2-naphthol with methyl 5,8,11,14-eicosatetraenoate, followed by oxidation and esterification. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
19-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
属性
CAS 编号 |
133983-28-5 |
|---|---|
分子式 |
C34H27OP |
分子量 |
488.7 g/mol |
IUPAC 名称 |
[(6E,9E,12E,15E)-20-methoxy-20-oxoicosa-6,9,12,15-tetraen-2-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H40O4/c1-27(36-32(34)30-25-20-23-28-22-18-19-24-29(28)30)21-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-26-31(33)35-2/h4-7,10-13,18-20,22-25,27H,3,8-9,14-17,21,26H2,1-2H3/b6-4+,7-5+,12-10+,13-11+ |
InChI 键 |
LSJKXLUDFFHREZ-DLMKAYHGSA-N |
手性 SMILES |
CC(CCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
规范 SMILES |
CC(CCCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
同义词 |
19-HETE naphthaloyl methyl ester 19-HETE-Me 19-naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester naphthylated 19-HETE methyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)


![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
![2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236419.png)
![4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236428.png)
![2,4-dichloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236430.png)
![2-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236437.png)